molecular formula C16H16N2S B14354772 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine CAS No. 90141-78-9

2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine

Cat. No.: B14354772
CAS No.: 90141-78-9
M. Wt: 268.4 g/mol
InChI Key: DMHJKQDQQKLSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. Benzodiazepines are widely recognized for their use in medicine, particularly for their anxiolytic, sedative, and muscle relaxant effects. The unique structure of this compound includes a methylsulfanyl group and a phenyl group, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodiazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is unique due to the presence of the methylsulfanyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in its metabolism, duration of action, and potential side effects compared to other benzodiazepines.

Properties

CAS No.

90141-78-9

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

2-methylsulfanyl-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine

InChI

InChI=1S/C16H16N2S/c1-19-16-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-16/h2-10,14H,11H2,1H3,(H,17,18)

InChI Key

DMHJKQDQQKLSIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NCC(C2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.